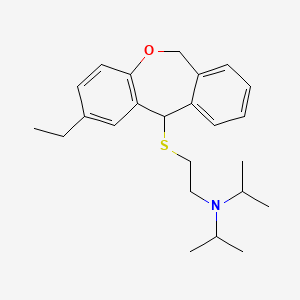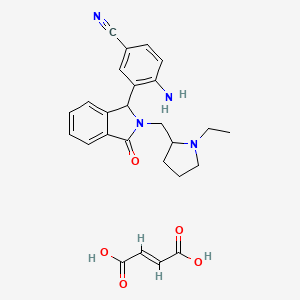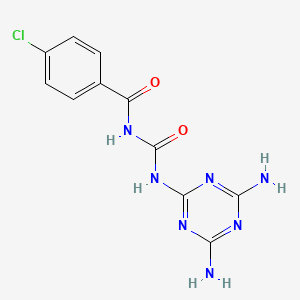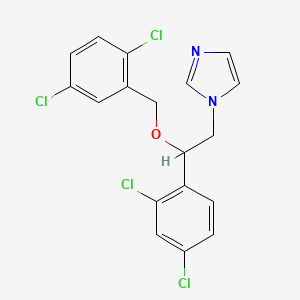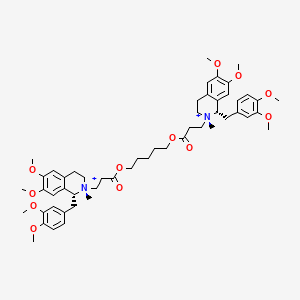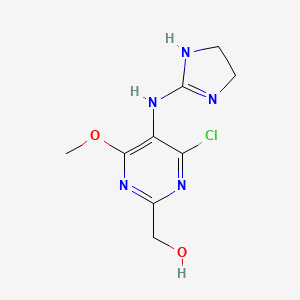
Hydroxymethyl moxonidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hydroxymethyl moxonidine is a metabolite of moxonidine, a new-generation centrally acting antihypertensive drug. Moxonidine is primarily used to treat mild to moderate essential hypertension. It is known for its selective agonist activity at imidazoline I1 receptors, which helps reduce blood pressure by decreasing sympathetic nervous system activity .
Preparation Methods
Hydroxymethyl moxonidine can be synthesized through the oxidation of moxonidine. The synthetic route involves the oxidation of the methyl group on the pyrimidine ring or the imidazole ring of moxonidine, resulting in the formation of this compound .
Chemical Reactions Analysis
Hydroxymethyl moxonidine undergoes several types of chemical reactions, including:
Oxidation: The primary reaction leading to its formation from moxonidine.
Reduction: Potential reduction reactions could convert this compound back to moxonidine or other derivatives.
Substitution: Various substitution reactions can occur on the hydroxymethyl group or other functional groups present in the molecule.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction reactions . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hydroxymethyl moxonidine has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of moxonidine metabolism and its derivatives.
Biology: Investigated for its effects on various biological systems, particularly in relation to blood pressure regulation and insulin resistance.
Medicine: Explored for its potential therapeutic effects in treating hypertension and related cardiovascular conditions.
Industry: Utilized in the development of new antihypertensive drugs and formulations.
Mechanism of Action
Hydroxymethyl moxonidine exerts its effects primarily through its interaction with imidazoline I1 receptors. These receptors are located in the rostral ventrolateral medulla of the brain, where they play a crucial role in regulating sympathetic nervous system activity. By activating these receptors, this compound reduces sympathetic outflow, leading to a decrease in blood pressure .
Comparison with Similar Compounds
Hydroxymethyl moxonidine is similar to other imidazoline receptor agonists, such as clonidine and rilmenidine. it has a higher selectivity for imidazoline I1 receptors compared to clonidine, which also binds to α2-adrenoceptors. This selectivity results in fewer side effects, such as sedation and dry mouth, making this compound a more favorable option for treating hypertension .
Similar Compounds
Clonidine: An older antihypertensive agent with less selectivity for imidazoline I1 receptors.
Rilmenidine: Another imidazoline receptor agonist with similar antihypertensive effects but different pharmacokinetic properties.
Methyldopa: A centrally acting antihypertensive agent with a different mechanism of action but similar therapeutic effects.
This compound’s unique selectivity for imidazoline I1 receptors and its favorable side effect profile make it a valuable compound in the treatment of hypertension and related conditions.
Properties
CAS No. |
220951-60-0 |
|---|---|
Molecular Formula |
C9H12ClN5O2 |
Molecular Weight |
257.68 g/mol |
IUPAC Name |
[4-chloro-5-(4,5-dihydro-1H-imidazol-2-ylamino)-6-methoxypyrimidin-2-yl]methanol |
InChI |
InChI=1S/C9H12ClN5O2/c1-17-8-6(15-9-11-2-3-12-9)7(10)13-5(4-16)14-8/h16H,2-4H2,1H3,(H2,11,12,15) |
InChI Key |
IGKGQTDWVDQXIV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=NC(=N1)CO)Cl)NC2=NCCN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


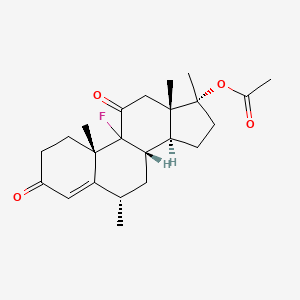
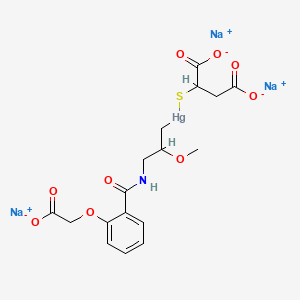
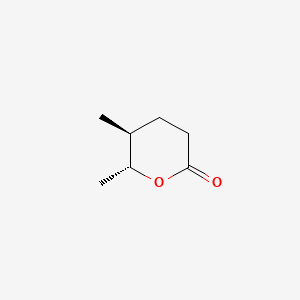
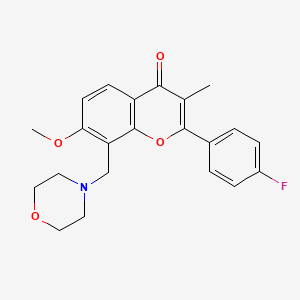
![1,2-diphenylguanidine;4-[4-[[2-methoxy-4-[[3-methoxy-4-[[3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-yl]diazenyl]phenyl]-phenylmethyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonic acid](/img/structure/B12779378.png)
